molecular formula C10H14N2OS B2639859 4,5-Dimethyl-6-(thiolan-3-yloxy)pyrimidine CAS No. 2175978-37-5

4,5-Dimethyl-6-(thiolan-3-yloxy)pyrimidine

Cat. No.: B2639859
CAS No.: 2175978-37-5
M. Wt: 210.3
InChI Key: PVRIHEJNYYNRQI-UHFFFAOYSA-N
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Description

4,5-Dimethyl-6-(thiolan-3-yloxy)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with two methyl groups at positions 4 and 5, and a thiolan-3-yloxy group at position 6

Mechanism of Action

Biochemical Analysis

Biochemical Properties

4,5-Dimethyl-6-(thiolan-3-yloxy)pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain protein kinases, which are crucial for controlling cell growth, differentiation, migration, and metabolism . The nature of these interactions often involves binding to the active sites of these enzymes, thereby modulating their activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the phosphorylation status of key signaling proteins, leading to changes in downstream signaling pathways . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with protein kinases results in the inhibition of their catalytic activity, which in turn affects various cellular processes . Furthermore, it can influence gene expression by binding to DNA or RNA, thereby altering the transcriptional or translational machinery.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can impact its efficacy. Studies have shown that it remains stable under certain conditions but may degrade under others, leading to changes in its biological activity . Long-term effects on cellular function have also been observed, with prolonged exposure leading to alterations in cell viability and function.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, it may exhibit beneficial effects, such as the inhibition of tumor growth. At higher doses, toxic or adverse effects can occur, including damage to vital organs and disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being toxic.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it can inhibit enzymes involved in nucleotide synthesis, thereby affecting the overall metabolic balance within the cell . These interactions can lead to changes in the levels of key metabolites, impacting cellular function and viability.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. It is transported by specific transporters and binding proteins, which facilitate its movement across cellular membranes . Once inside the cell, it can accumulate in specific compartments, influencing its localization and activity.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its function. It is directed to specific compartments or organelles by targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and influence gene expression. Alternatively, it may accumulate in the cytoplasm, affecting cytoplasmic enzymes and signaling pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dimethyl-6-(thiolan-3-yloxy)pyrimidine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as β-diketones and guanidine derivatives.

    Introduction of Methyl Groups: The methyl groups at positions 4 and 5 can be introduced via alkylation reactions using methylating agents like methyl iodide in the presence of a base.

    Attachment of Thiolan-3-yloxy Group: The thiolan-3-yloxy group can be introduced through a nucleophilic substitution reaction, where a thiolane derivative reacts with a suitable leaving group on the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethyl-6-(thiolan-3-yloxy)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the thiolan-3-yloxy group, where nucleophiles like amines or thiols replace the oxygen atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Amines, thiols, dimethylformamide (DMF), elevated temperatures.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Amino or thiol-substituted pyrimidines.

Scientific Research Applications

4,5-Dimethyl-6-(thiolan-3-yloxy)pyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Comparison with Similar Compounds

Similar Compounds

  • 4,5-Dimethyl-2-(thiolan-3-yloxy)pyrimidine
  • 4,5-Dimethyl-6-(thiolan-2-yloxy)pyrimidine
  • 4,5-Dimethyl-6-(tetrahydrothiophen-3-yloxy)pyrimidine

Uniqueness

4,5-Dimethyl-6-(thiolan-3-yloxy)pyrimidine is unique due to the specific positioning of the thiolan-3-yloxy group, which imparts distinct chemical and biological properties compared to its analogs. This positioning can influence the compound’s reactivity, binding affinity, and overall efficacy in various applications.

Properties

IUPAC Name

4,5-dimethyl-6-(thiolan-3-yloxy)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2OS/c1-7-8(2)11-6-12-10(7)13-9-3-4-14-5-9/h6,9H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVRIHEJNYYNRQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1OC2CCSC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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